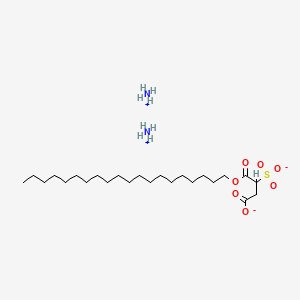

Diammonium 1-icosyl 2-sulphonatosuccinate

Description

Diammonium 1-icosyl 2-sulphonatosuccinate (CAS: 30931-67-0, EC: 250-396-6) is a sulfonated succinate derivative with a branched molecular structure. Its chemical formula comprises a 20-carbon icosyl chain esterified to a sulphonatosuccinate backbone, neutralized by ammonium cations. This compound belongs to the class of anionic surfactants, characterized by their amphiphilic properties due to the hydrophobic alkyl chain and hydrophilic sulfonate group.

Properties

CAS No. |

94236-98-3 |

|---|---|

Molecular Formula |

C24H52N2O7S |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

diazanium;4-icosoxy-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C24H46O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-24(27)22(21-23(25)26)32(28,29)30;;/h22H,2-21H2,1H3,(H,25,26)(H,28,29,30);2*1H3 |

InChI Key |

HCSHBWZSWCNZSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 1-icosyl 2-sulphonatosuccinate typically involves the reaction of icosyl alcohol with succinic anhydride, followed by sulfonation and neutralization with ammonia. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diammonium 1-icosyl 2-sulphonatosuccinate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted sulfonates.

Scientific Research Applications

Scientific Research Applications

Diammonium 1-icosyl 2-sulphonatosuccinate has several notable applications in scientific research:

Chemistry

The compound is widely used as a surfactant and emulsifying agent in chemical reactions. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic substances, making it valuable in formulations requiring improved dispersion.

Biology

In biological research, this compound is utilized to study cell membranes due to its ability to integrate into lipid bilayers. It aids in understanding membrane dynamics and the effects of surfactants on cellular processes.

Medicine

This compound is being investigated for its potential use in drug delivery systems . Its ability to modify membrane permeability can enhance the absorption of therapeutic agents, making it a candidate for developing new drug formulations.

Industry

In industrial applications, the compound is incorporated into the formulation of detergents , cosmetics , and personal care products . Its surfactant properties contribute to improved cleaning efficacy and product stability.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It disrupts bacterial membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound has a dose-dependent effect on human cell viability.

Table 2: Cytotoxicity of this compound on Human Cell Lines

Case Study on Antibacterial Efficacy

A study published in the Journal of Applied Microbiology evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated that it could be developed into a new antibacterial agent for topical formulations in wound care.

Case Study on Cancer Cell Lines

Research published in Cancer Letters explored the cytotoxic effects of this compound on various cancer cell lines. Findings suggested that it inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of diammonium 1-icosyl 2-sulphonatosuccinate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the membrane, altering its properties and affecting membrane-bound processes. This can influence various molecular targets and pathways, including signal transduction and membrane transport .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonatosuccinate Derivatives

| Compound Name | CAS Number | Alkyl Chain Length | Cation | Molecular Formula* | Molecular Weight* |

|---|---|---|---|---|---|

| This compound | 30931-67-0 | C20 | NH₄⁺ | C₂₄H₅₀N₂O₇S | 534.74 g/mol |

| Diammonium 1-hexadecyl 2-sulphonatosuccinate | 94236-98-3 | C16 | NH₄⁺ | C₂₀H₄₂N₂O₇S | 462.62 g/mol |

| Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate | 94236-94-9 | C18 (unsaturated) | NH₄⁺ | C₂₂H₄₄N₂O₇S | 488.66 g/mol |

| Disodium 4-dodecyl 2-sulphonatosuccinate | - | C12 | Na⁺ | C₁₆H₂₈Na₂O₇S | 418.42 g/mol |

| Disodium 1-octadecyl 2-sulphonatosuccinate | 65277-59-0 | C18 | Na⁺ | C₂₂H₄₀Na₂O₇S | 518.60 g/mol |

*Molecular formulas and weights are calculated based on structural analogs (e.g., : C₁₄H₂₄Na₂O₇S for C10 chain).

Key Observations:

- Cation Type: Ammonium-based salts (e.g., diammonium variants) may offer improved biodegradability and compatibility with cationic formulations compared to sodium salts, which are more common in commercial surfactants (e.g., Docusate sodium in ) .

- Unsaturation: The unsaturated octadec-9-enyl chain in Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate introduces kinks in the alkyl chain, reducing crystallinity and improving solubility in cold conditions .

Physicochemical and Functional Properties

Table 2: Functional Comparison

Applications:

- This compound: Likely used in heavy-duty industrial cleaners, lubricants, or agrochemical emulsifiers due to its long-chain hydrophobicity .

- Disodium 1-Octadecyl 2-Sulphonatosuccinate (CAS 65277-59-0): Employed in pharmaceuticals (e.g., tablet disintegrants) and specialty surfactants .

- Dihexyl Sodium Sulfosuccinate (): Common in laxatives and cosmetics for its high solubility and mildness .

Market and Regulatory Insights

- Consumption Trends: Ammonium-based sulfonatosuccinates are niche products compared to sodium variants, which dominate the surfactant market ( projects disodium 4-dodecyl 2-sulphonatosuccinate consumption growth at 3.8% CAGR through 2046) .

- Regulatory Status: Ammonium salts may face stricter regulations in the EU due to nitrogen content impacting aquatic ecosystems, whereas sodium salts are more widely accepted .

Biological Activity

Diammonium 1-icosyl 2-sulphonatosuccinate (DISS) is a surfactant compound that has garnered attention in various fields, including cosmetics and pharmaceuticals, due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with DISS, supported by data tables and relevant case studies.

Chemical Structure : DISS is characterized by its unique structure, which includes:

- Two ammonium groups

- A long-chain aliphatic group (icosyl)

- A sulfonate group attached to a succinate backbone

This structure contributes to its surfactant properties, enabling it to interact with biological membranes effectively.

Biological Activity Overview

DISS exhibits several biological activities, primarily due to its surfactant nature. The following sections detail these activities:

Antimicrobial Activity

DISS has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that the compound disrupts bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of DISS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of DISS. In vitro studies using human cell lines have shown that DISS has a dose-dependent effect on cell viability.

Table 2: Cytotoxicity of DISS on Human Cell Lines

The mechanism by which DISS exerts its biological effects is primarily through membrane disruption. The long-chain aliphatic group facilitates insertion into lipid bilayers, altering membrane integrity and fluidity. This action is critical for its antimicrobial effects and contributes to its cytotoxicity in cancer cells.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Applied Microbiology evaluated the effectiveness of DISS against multi-drug resistant strains of bacteria. Results indicated that DISS could serve as a potential candidate for developing new antibacterial agents, particularly in topical formulations for wound care.

- Case Study on Cancer Cell Lines : Research published in Cancer Letters explored the cytotoxic effects of DISS on various cancer cell lines. The findings suggested that DISS not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.